molecular formula C19H16N2O4 B2669039 (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 324525-90-8

(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B2669039
CAS RN: 324525-90-8
M. Wt: 336.347
InChI Key: PWOHLZWJVQXSON-VZCXRCSSSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and various spectroscopic methods are often used .

Scientific Research Applications

Crystal Structure and Conformation

One aspect of scientific research on compounds similar to (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide focuses on their crystal structure and conformation. For example, a study by Reis et al. (2013) examined the crystallization and structural properties of related chromene derivatives. They found that these compounds can crystallize in different space groups and exhibit variations in their molecular conformation, which is critical for understanding their chemical behavior and potential applications (Reis et al., 2013).

Antibacterial and Antioxidant Properties

Subbareddy and Shanmugam (2017) explored the synthesis and properties of 4H-chromene-3-carboxamide derivatives, noting their antibacterial and antioxidant activities. These studies demonstrate the potential of chromene derivatives in medical and pharmacological applications, particularly in the development of new antibacterial agents and antioxidants (Subbareddy & Shanmugam, 2017).

Cancer Treatment Research

Endo et al. (2013) focused on the synthesis of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10, which is considered a target in cancer therapy. Their work highlights the potential use of these compounds in developing treatments for cancer (Endo et al., 2013).

Synthesis Techniques

Research by Subbareddy and Sumathi (2017) included the development of efficient synthesis techniques for 4H-chromene-3-carboxamide derivatives, demonstrating the adaptability and versatility of these compounds in chemical synthesis (Subbareddy & Sumathi, 2017).

Role in Organic Synthesis and Intermediate Formation

Fattahi et al. (2018) investigated the use of N-alkyl-2-imino-2H-chromene-3-carboxamides in the synthesis of new tricyclic products, showcasing the role of such compounds in organic synthesis and as intermediates in complex chemical reactions (Fattahi et al., 2018).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

N-acetyl-8-methoxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOHLZWJVQXSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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